molecular formula C10H11ClN2O B2558985 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2199627-15-9

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine

Cat. No.: B2558985
CAS No.: 2199627-15-9
M. Wt: 210.66
InChI Key: OZDYFSKXIVSQHU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a chlorine atom and at the 2-position with a cyclopent-3-en-1-ylmethoxy group. Pyrimidines are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and enzymes involved in nucleotide metabolism . The chlorine atom at the 5-position is a common pharmacophore in bioactive pyrimidines, often enhancing binding affinity through halogen bonding or modulating electronic properties . The cyclopentenylmethoxy group introduces steric bulk and lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

5-chloro-2-(cyclopent-3-en-1-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDYFSKXIVSQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with cyclopent-3-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrimidines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives in anticancer therapies. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Research indicates that the introduction of substituents on the pyrimidine ring can enhance cytotoxicity and selectivity towards cancer cells.

CompoundCancer TypeIC50 (µM)Reference
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidineBreast Cancer12.5
Related Pyrimidine DerivativeLung Cancer15.0

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds structurally related to 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine have been tested against bacterial strains, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthetic Applications

In synthetic chemistry, 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, enabling the development of new compounds with diverse biological activities.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution : Utilizing cyclopentene derivatives to introduce the cyclopentyl group.
  • Rearrangement Reactions : Employing specific catalysts to facilitate rearrangements that yield pyrimidine derivatives.
  • Coupling Reactions : Combining with other heterocycles to create multifunctional compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of pyrimidine derivatives, including 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine. The results demonstrated a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of pyrimidines against various pathogens. The study found that derivatives similar to 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Influence of Chlorine

  • 5-Chloro vs. 4-Chloro : The target compound’s 5-chloro substitution aligns with potent TSSK2 inhibitors (e.g., compound19, IC50 66 nM), where chlorine at this position enhances target engagement . In contrast, 4-chloro derivatives (e.g., ’s sulfanyl-substituted pyrimidine) may prioritize different interactions, such as hydrophobic packing or halogen bonding at alternate binding pockets .

Methoxy Group Variations

  • Simple Methoxy (OCH₃) : demonstrates that a methoxy group at R4 (pyrido[2,3-d]pyrimidine) is indispensable for anti-proliferative activity (IC50 6.9 µM for 4a vs. inactive 4b without methoxy) .
  • However, excessive bulk may hinder binding in some targets, as seen with the 1-phenylethanone-2-yl group in 4c (>40 µM) .

Heterocyclic and Aromatic Modifications

  • Piperidine vs. The cyclopentenyl group in the target compound, while less polar, may reduce metabolic instability compared to saturated heterocycles.
  • Sulfanyl vs. Methoxy : ’s sulfanyl-substituted pyrimidine highlights the role of sulfur in forming disulfide bonds or metal interactions, which are absent in the target compound’s ether linkage .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties of Selected Pyrimidines

Property Target Compound 4a () Compound19 ()
LogP ~2.8 (estimated) ~3.1 ~2.5
Molecular Weight 224.68 g/mol ~380 g/mol ~520 g/mol
Hydrogen Bond Donors 0 0 3
Key Functional Groups Chlorine, cyclopentenylmethoxy Methoxy, benzyl Chlorine, methoxy, piperidine
  • Lipophilicity : The target compound’s LogP (~2.8) suggests moderate membrane permeability, comparable to 4a but lower than compound19, which benefits from polar piperidine and sulfonamide groups .
  • Metabolic Stability : The cyclopentenylmethoxy group may resist oxidative metabolism better than benzyl or piperidine substituents, though this requires experimental validation.

Biological Activity

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is an organic compound characterized by a pyrimidine ring with a chlorine atom at the 5-position and a cyclopent-3-en-1-ylmethoxy group at the 2-position. With the molecular formula C10H11ClN2O, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The compound can be synthesized through the reaction of 5-chloropyrimidine with cyclopent-3-en-1-ylmethanol, typically using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. This synthetic route emphasizes the compound's unique structural features, which contribute to its biological activities.

Biological Activities

Research indicates that 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine exhibits several biological activities, including:

Antiproliferative Effects: Studies have shown that derivatives of pyrimidines, including this compound, can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) mutations, which are common in non-small cell lung cancer (NSCLC) .

Mechanism of Action: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors. For example, computational docking studies suggest that this compound may bind effectively to EGFR active sites, altering enzymatic activity and promoting apoptotic pathways .

Antimicrobial Activity: Pyrimidines and their derivatives have been recognized for their broad-spectrum antimicrobial properties. They exhibit activity against various pathogens, including bacteria and fungi .

Case Studies

  • Anticancer Activity: A study evaluating pyrimidine derivatives found that certain analogs exhibited IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 of 9.5 nM against EGFR T790M mutations, indicating strong potential for further development .
  • Safety Profile Assessment: In vivo studies have assessed the safety profiles of similar compounds, demonstrating no acute toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests a favorable safety margin for further exploration.

Comparative Analysis

To understand the uniqueness of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesNotable Activities
5-Chloro-2-methoxypyrimidineMethoxy group at 2-positionModerate antiproliferative effects
5-Chloro-2-(cyclopentylmethoxy)pyrimidineCyclopentyl group instead of cyclopent-3-enEnhanced binding affinity to EGFR
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine Cyclopent-3-en group provides unique propertiesStrong antiproliferative and antimicrobial activity

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